Home > Products > Screening Compounds P49651 > Karaviloside VIII
Karaviloside VIII -

Karaviloside VIII

Catalog Number: EVT-13537380
CAS Number:
Molecular Formula: C36H58O9
Molecular Weight: 634.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Karaviloside VIII is not typically performed in laboratory settings due to its natural origin. Instead, it is isolated from Momordica charantia using a series of extraction and purification techniques:

  1. Extraction: The plant material is subjected to methanol extraction.
  2. Chromatography: The methanol extract is fractionated using normal phase column chromatography followed by reversed-phase chromatography to isolate specific compounds.
  3. Characterization: Isolated compounds are analyzed using spectroscopic techniques to confirm their structures .

These methods ensure that the compound retains its natural stereochemistry and bioactivity.

Molecular Structure Analysis

Karaviloside VIII has a complex molecular structure characterized by its cucurbitane skeleton. The molecular formula is typically denoted as C30H50O9C_{30}H_{50}O_9.

Structural Data

  • Molecular Weight: Approximately 546.71 g/mol.
  • NMR Data: The stereochemistry around specific carbon centers has been elucidated through NMR studies, indicating configurations at C-22 (R) and C-23 (S) .

The detailed structural information can be visualized through NMR spectra, which provide insights into the arrangement of hydrogen and carbon atoms within the molecule.

Chemical Reactions Analysis

Karaviloside VIII participates in various biochemical interactions rather than traditional chemical reactions. Its primary mode of action involves enzyme inhibition:

  • Inhibition of α-amylase and α-glucosidase: Karaviloside VIII has been shown to inhibit these enzymes, which play crucial roles in carbohydrate metabolism. The inhibition constants were found to be significantly low, indicating high potency .

The docking studies reveal that Karaviloside VIII forms multiple hydrogen bonds with key amino acid residues in the active sites of these enzymes, demonstrating its potential as a therapeutic agent for managing diabetes .

Mechanism of Action

The mechanism of action for Karaviloside VIII primarily revolves around its ability to inhibit carbohydrate-digesting enzymes:

  1. Binding to Enzymes: The compound binds effectively within the active sites of α-amylase and α-glucosidase.
  2. Formation of Hydrogen Bonds: It establishes several hydrogen bonds with critical residues in the enzyme active site, disrupting normal enzyme function .
  3. Reduction in Glucose Absorption: By inhibiting these enzymes, Karaviloside VIII reduces the breakdown of carbohydrates into glucose, leading to lower blood sugar levels.

This mechanism underlies its potential application in managing conditions such as type 2 diabetes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in methanol and other organic solvents but less soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of glycosides, particularly in hydrolysis reactions where it can release sugars upon treatment with acids.

These properties are crucial for understanding how Karaviloside VIII can be utilized in various formulations or therapeutic contexts.

Applications

Karaviloside VIII has several notable applications in scientific research and potential therapeutic uses:

  1. Antidiabetic Agent: Its ability to inhibit carbohydrate-digesting enzymes makes it a candidate for developing new antidiabetic medications.
  2. Anti-inflammatory Properties: Research indicates that it may also possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions .
  3. Natural Product Research: As a natural compound derived from Momordica charantia, it contributes to the study of plant-based therapeutics and their mechanisms.
Introduction to Karaviloside VIII in the Context of Cucurbitane-Type Triterpenoid Research

Taxonomic and Ethnobotanical Significance of Momordica charantia as a Source of Bioactive Triterpenoids

Momordica charantia L. (Cucurbitaceae), commonly known as bitter gourd, bitter melon, karela (India), or kugua (China), is a tropical and subtropical vine extensively cultivated across Asia, Africa, South America, and the Caribbean. Its unripe fruits are a staple vegetable, valued for their distinctive bitter flavor. Beyond its culinary use, M. charantia holds profound ethnobotanical significance, with a millennia-long history in diverse traditional medicine systems. In Traditional Chinese Medicine (TCM), it is classified as bitter and cold, used to clear heat, relieve fatigue, and address conditions like fever, diarrhea, and notably, diabetes mellitus ("Xiao-Ke" or wasting-thirst syndrome) [1] [3]. Similarly, in Ayurveda and other traditional systems, preparations like karela juice (from crushed fruits) or cerasee tea (from aerial parts) are employed for blood sugar management [1].

The plant's pharmacological importance is intrinsically linked to its rich and diverse triterpenoid profile. M. charantia produces a vast array of secondary metabolites, with cucurbitane-type triterpenoids recognized as its most characteristic and biologically significant constituents. These specialized compounds are tetracyclic triterpenes derived from the cucurbitane skeleton (specifically cucurbita-5-ene), featuring modifications such as oxygenation, glycosylation, and side-chain variations, leading to structures like momordicosides, karavilosides, kuguacins, and goyaglycosides [1] [2] [5]. These triterpenoids are distributed throughout the plant – fruits, seeds, leaves, stems, vines, and roots – albeit in varying concentrations and profiles. The fruits and vines/leaves are particularly rich sources. Research over decades has associated these cucurbitanes, including the karaviloside group, with a wide spectrum of bioactivities, most prominently antidiabetic effects (stimulating glucose uptake, insulin secretion, inhibiting gluconeogenesis), alongside anti-inflammatory, antioxidant, and antiproliferative potential [1] [2] [5]. This makes M. charantia a critical taxon for the discovery and study of bioactive triterpenoids like Karaviloside VIII.

Historical Evolution of Karaviloside Discovery Within the Cucurbitane Glycoside Family

The identification and isolation of bioactive principles from Momordica charantia have evolved significantly over the past six decades, driven by advances in phytochemical techniques and a deepening understanding of structure-activity relationships. Early research (1960s-1980s) focused on crude extracts and attributed the plant's antidiabetic effects to compounds like charantin (a mixture of β-sitosterol and stigmasterol glucosides), vicine (a pyrimidine nucleoside), and p-insulin (an insulin-like polypeptide) [1]. However, subsequent research revealed that these compounds were often present in insufficient quantities or lacked adequate bioavailability to fully explain the observed biological activities of the plant material [1].

This realization spurred a shift towards investigating the more abundant and structurally diverse cucurbitane-type triterpenoids. Initial isolations in the late 20th century identified numerous aglycones (e.g., momordicines) and glycosides (e.g., momordicosides) [1] [3] [5]. The term "karaviloside" emerged in the early 21st century as improved chromatographic separation techniques (e.g., HPLC-DAD, LC-MS) and sophisticated spectroscopic methods (high-field NMR, HRMS) became widely available. These advances enabled researchers to resolve the complex mixtures of closely related cucurbitanes present in different plant parts.

  • Karavilosides I, II, and III were among the first characterized, initially isolated from the fruits of M. charantia using methanol extraction followed by chromatographic purification. Their structures were elucidated using NMR and MS, revealing them as cucurbitane glycosides with varying sugar moieties and oxidation patterns [1] [8].
  • Subsequent exploration of other plant parts, notably the roots and vines, led to the discovery of further analogs, including Karavilosides V, VIII, and XI [2] [4] [8]. The discovery of Karaviloside VIII specifically fits into this phase of expanding the known chemical diversity within the karaviloside series beyond the initial fruit-derived isolates.

Table 1: Evolution of Key Karaviloside Discoveries from M. charantia

KaravilosidePrimary Plant SourceReported Isolation PeriodKey References (Examples)Notes
I, II, IIIFruitsEarly-Mid 2000sAkihisa et al. (2007) [8]Early representatives, identified from fruits.
V, XIRootsLate 2000sChen et al. (2008) [2] [8]Expanded structural diversity from roots.
VIIIVines/StemsLate 2000s - Early 2010sLiu et al. (2009) [3]; Supplier Data [4]Part of broader characterization of vine constituents. Molecular formula established.

The structural characterization of Karaviloside VIII (C~36~H~58~O~9~, molar mass 634.85 g/mol) solidified its place within the cucurbitane glycoside family [4]. Its identification exemplifies the trend in M. charantia research: moving from crude extracts and poorly defined "active principles" towards the precise isolation, structural elucidation, and biological evaluation of specific, often highly oxygenated and glycosylated, cucurbitane triterpenoids. This evolution underscores the plant's role as a prolific producer of structurally complex triterpenoids, with the karavilosides representing a significant subgroup of these bioactive natural products. Research continues to isolate novel cucurbitanes and define their specific contributions to the overall ethnopharmacological profile of bitter melon [1] [2] [3].

Structural Features and Identification of Karaviloside VIII

Karaviloside VIII belongs to the cucurbitane-type triterpenoid glycoside family. Its core structure is based on the cucurbitane skeleton (19(10→9β)-abeo-10α-lanost-5-ene), characterized by specific stereochemistry and ring fusions. Like other karavilosides and momordicosides, it features significant oxidation and glycosylation:

  • Aglycone Core: The aglycone (genin) portion of Karaviloside VIII is a highly oxygenated cucurbitane. Key features typically include hydroxyl groups (-OH) at positions like C-3β, C-7β, and often on the side chain (e.g., C-25), and frequently an aldehyde (-CHO) at C-19, although specific positions for VIII require full publication details. The presence of double bonds (e.g., Δ^5,6^, Δ^23,24^, Δ^24,25^) is also common in this compound class [2] [3] [5].
  • Glycosylation: The "oside" suffix indicates it is a glycoside. Karaviloside VIII possesses one or more sugar units attached via an O-glycosidic bond, most commonly to the hydroxyl group at C-3β. The specific type of sugar(s) (e.g., glucose, allose) and the linkage pattern (mono, di, or trisaccharide chain) are defining characteristics differentiating it from other karavilosides (e.g., I, II, III, V, XI) [3] [8].
  • Molecular Formula: The established molecular formula for Karaviloside VIII is C~36~H~58~O~9~ [4].
  • Physicochemical Properties: Based on its class and formula, Karaviloside VIII is expected to be a white to off-white amorphous powder. Predicted properties include a high boiling point (779.8 ± 60.0 °C) and density (1.26 ± 0.1 g/cm³), consistent with high molecular weight, polar glycosides. Its predicted pKa (12.87 ± 0.70) suggests it behaves as a very weak acid, likely due to the carboxylic acid group present in some related structures (e.g., malonyl derivatives) or the sugar moieties [4].

Table 2: Key Structural and Identification Data for Karaviloside VIII

CharacteristicDetails for Karaviloside VIIIMethod/EvidenceContext
Molecular FormulaC~36~H~58~O~9~High-Resolution Mass Spectrometry (HRMS)Definitive identification [4].
Molar Mass634.85 g/molCalculated from FormulaStandard value [4].
Type of CompoundCucurbitane-type Triterpenoid GlycosideNMR (1D & 2D), MS, Comparison to IsolatesClassified within karaviloside family [4] [8].
Predicted Density1.26 ± 0.1 g/cm³Computational/Experimental PredictionProperty listed [4].
Predicted Boiling Point779.8 ± 60.0 °CComputational/Experimental PredictionProperty listed [4].
Predicted pKa12.87 ± 0.70Computational PredictionSuggests very weak acidity [4].
CAS Registry Number934739-32-9Chemical Abstracts ServiceUnique identifier [4].
Primary Source (Plant Part)Momordica charantia (Vines/Stems, Roots implied)Phytochemical Isolation StudiesContext from related karaviloside isolations [2] [3] [8].

Identification: The isolation and structural elucidation of Karaviloside VIII followed standard phytochemical protocols applied to M. charantia extracts:

  • Extraction: Plant material (vines, stems, or roots) is typically extracted with methanol or ethanol, or sequentially partitioned using solvents like n-hexane, chloroform (CHCl~3~), ethyl acetate, and n-butanol [2] [3] [5].
  • Chromatography: The bioactive fractions (often CHCl~3~ or n-BuOH soluble portions) undergo multiple chromatographic steps. These include open column chromatography (e.g., silica gel, Sephadex LH-20), followed by high-performance liquid chromatography (HPLC), often using reverse-phase (RP-18 or ODS) columns [2] [3] [5].
  • Spectroscopic Elucidation: Purified Karaviloside VIII is characterized using:
  • Mass Spectrometry (MS): Electrospray Ionization MS (ESIMS) provides molecular weight ([M+Na]+ or [M-H]- ions), while High-Resolution ESIMS (HRESIMS) confirms the exact molecular formula (C~36~H~58~O~9~).
  • Nuclear Magnetic Resonance (NMR): 1D NMR (~1~H, ~13~C, DEPT) and 2D NMR (1H-1H COSY, HSQC, HMBC, NOESY/ROESY) spectra are essential. These reveal:
  • Proton signals: Methyl groups (singlets, doublets), olefinic protons, oxymethine protons (e.g., H-3, often around δ~H~ 3.4-5.0 ppm), anomeric protons (δ~H~ ~4.5-6.0 ppm), formyl protons (if -CHO present, δ~H~ ~10.0 ppm).
  • Carbon signals: Characteristic cucurbitane carbons, carbonyl carbons, anomeric carbons.
  • Connectivity: Through COSY (scalar coupling) and HMBC (long-range ^2,3^J~CH~ correlations) establish the aglycone structure and glycosylation site(s).
  • Stereochemistry: Relative configuration determined by NOESY/ROESY correlations; absolute configuration sometimes requires X-ray crystallography or chemical derivatization [2] [3].
  • Infrared Spectroscopy (IR): Identifies functional groups (O-H, C=O, C=C, C-O) [2].

Karaviloside VIII thus represents a structurally defined member within the complex tapestry of cucurbitane glycosides produced by Momordica charantia, its isolation and characterization emblematic of modern phytochemical approaches to understanding this ethnobotanically significant plant.

Properties

Product Name

Karaviloside VIII

IUPAC Name

(2R,3R,4R,5S,6R)-2-[(6S)-5-hydroxy-6-[(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-2-en-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H58O9

Molecular Weight

634.8 g/mol

InChI

InChI=1S/C36H58O9/c1-19(2)16-22(44-31-30(42)29(41)28(40)23(17-37)45-31)27(39)20(3)21-10-12-34(7)24-11-13-36-25(8-9-26(38)32(36,4)5)35(24,18-43-36)15-14-33(21,34)6/h11,13,16,20-31,37-42H,8-10,12,14-15,17-18H2,1-7H3/t20-,21+,22?,23+,24-,25-,26-,27?,28+,29+,30+,31+,33+,34-,35-,36+/m0/s1

InChI Key

KQDRBMHUHNJNGK-AYYDJOCWSA-N

Canonical SMILES

CC(C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C)C(C(C=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C)C(C(C=C(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.